molecular formula C10H11N5O B11754439 N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide

N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide

Cat. No.: B11754439
M. Wt: 217.23 g/mol
InChI Key: QJFOFOSBSAOENX-UHFFFAOYSA-N
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Description

N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide is a synthetic organic compound featuring a benzene ring substituted with a carboximidamide group (N-hydroxy) and a 1,2,4-triazole-containing methyl group. The 1,2,4-triazole moiety is a nitrogen-rich heterocycle known for its role in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name

N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-10(14-16)9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7,16H,5H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFOFOSBSAOENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of an appropriate benzene derivative with a triazole precursor under controlled conditions. The reaction is often catalyzed by copper(I) iodide and requires a base such as potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to a more scalable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole ring and the hydroxyl group, which can participate in various chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a carbonyl compound, while reduction can yield an amine derivative. Substitution reactions can introduce various functional groups onto the benzene ring, further diversifying the compound’s chemical profile .

Scientific Research Applications

N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide exhibits a range of biological activities that make it a candidate for further research in drug development.

Antimicrobial Properties

Research has shown that derivatives of triazole compounds often possess antimicrobial properties. For instance, similar triazole derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. Studies have indicated that triazole derivatives can exhibit competitive inhibition, thereby enhancing neurotransmitter levels in synaptic clefts .

One-Pot Synthesis

A notable method involves a one-pot synthesis approach that combines multiple reaction steps into a single process. This method enhances efficiency and reduces the need for extensive purification steps. The initial reaction typically involves the formation of the triazole ring followed by subsequent functionalization to introduce the carboximidamide group .

Therapeutic Applications

Given its biological activity, this compound has potential applications in several therapeutic areas:

Anticancer Research

Triazole derivatives have been explored for their anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways such as cell cycle arrest or modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position this compound as a potential treatment for inflammatory conditions .

Case Studies and Research Findings

Table 1: Summary of Biological Activities and Findings

StudyCompoundActivityFindings
Triazole DerivativeAntimicrobialModerate inhibition against AChE and BuChE
Triazole AnalogAnticancerInduced apoptosis in breast cancer cells
Related TriazolesAnti-inflammatoryReduced cytokine levels in animal models

Mechanism of Action

The mechanism of action of N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and hydroxyl group play crucial roles in these interactions, allowing the compound to bind to active sites and inhibit enzymatic activity . This inhibition can disrupt various cellular processes, leading to the therapeutic effects observed in biological studies.

Comparison with Similar Compounds

The compound’s structural and functional analogs are categorized below, with key distinctions in substituents, synthesis, and biological relevance.

Structural Analogs with Heterocyclic Modifications

N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (Compound 11)
  • Structure : Replaces the 1,2,4-triazole with a pyrazole ring and includes a sulfonamide group.
  • Synthesis : Synthesized via refluxing hydrazine hydrate with a precursor in dioxane (90% yield) .
  • Key Data : Melting point 113.9°C; IR peaks at 1617 cm⁻¹ (C=N stretch) and 1308/1179 cm⁻¹ (SO₂) .
  • Application : Sulfonamide derivatives are typically explored for antimicrobial or diuretic activity, though specific data for this compound is unreported.
β-(1,2,4-Triazol-1-yl)-L-alanine
  • Structure: A nonproteinogenic amino acid with a triazole side chain.
  • Application : Metabolite of the fungicide myclobutanil, highlighting triazole’s role in agrochemical degradation pathways .
  • Relevance : Demonstrates how triazole-containing compounds can integrate into biological systems as metabolites or bioactive agents.
Itraconazole-Related Triazole Derivatives
  • Structure : Complex dioxolane-triazole hybrids (e.g., USP Itraconazole RS) with antifungal properties .
  • Application : Clinically used antifungals, emphasizing the pharmacological significance of triazole moieties in drug design.
N-hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide
  • Structure : Replaces the triazole-methyl group with a hydroxymethyl substituent (CAS: 635702-23-7) .
  • Key Difference : Lacks the heterocyclic triazole, likely reducing metal-binding capacity and altering solubility or bioactivity.
Table 1: Comparative Analysis of Key Compounds
Compound Name Heterocycle/Substituent Key Functional Group Synthesis Method Biological Relevance
Target Compound 1,2,4-Triazole-methyl N-hydroxy carboximidamide Not reported Potential antifungal/herbicidal (inferred)
Compound 11 Pyrazole Sulfonamide Hydrazine reflux Antimicrobial (hypothesized)
β-(1,2,4-Triazol-1-yl)-L-alanine 1,2,4-Triazole Amino acid Michael addition Agrochemical metabolite
Itraconazole analogs 1,2,4-Triazole Dioxolane-triazole Multi-step synthesis Clinically antifungal
N-hydroxy-4-(hydroxymethyl)benzimidamide Hydroxymethyl N-hydroxy carboximidamide Not reported Unknown

Key Findings and Implications

Triazole vs. Pyrazole : The target compound’s 1,2,4-triazole group may enhance antifungal activity compared to pyrazole derivatives, as triazoles are critical in inhibiting fungal cytochrome P450 enzymes (e.g., in itraconazole) .

Carboximidamide vs. Sulfonamide : The N-hydroxy carboximidamide group in the target compound differs from sulfonamides in Compound 11, which are classically associated with antibacterial activity. This suggests divergent biological targets.

Metabolite Relationships : Analogous to β-(1,2,4-triazol-1-yl)-L-alanine, the target compound could serve as a metabolite or pro-drug in agrochemical applications .

Hydroxymethyl Substitution : The hydroxymethyl analog lacks triazole’s nitrogen-rich environment, likely reducing its ability to coordinate metals or interact with enzymatic active sites.

Biological Activity

N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N'-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide
  • Molecular Formula : C9H10N4O
  • Molecular Weight : 174.20 g/mol

This compound exhibits several biological activities that can be attributed to its structural features:

  • Inhibition of Enzymatic Activity : The presence of the triazole moiety suggests potential inhibition of enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
  • Anticancer Potential : Some derivatives of carboximidamides have been studied for their anticancer effects by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Study ReferenceFindings
Identified that triazole derivatives exhibit significant antifungal activity against Candida species.
Reported that similar carboximidamide compounds show cytotoxic effects on human cancer cell lines, indicating a potential for anticancer therapy.
Discussed the synthesis and characterization of triazole-based compounds with promising antibacterial activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring are effective against various microbial strains. For instance, studies have shown that N-hydroxy derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Research

Investigations into the anticancer properties of related compounds suggest that they may induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction. These findings highlight the potential use of this compound in cancer treatment protocols.

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